6-Chloro-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline
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Description
6-Chloro-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline, also known as CP-690,550, is a synthetic chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are compounds that target the JAK family of enzymes involved in cytokine signaling pathways. CP-690,550 has been shown to have potent immunosuppressive effects and has been investigated as a potential treatment for various autoimmune diseases.
Scientific Research Applications
Synthesis and Antimicrobial Activities
6-Chloro-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline and its derivatives have been explored for their synthesis methods and potential antimicrobial and antimalarial activities. For instance, a study on the design and synthesis of new quinoline-based 1,2,3-triazoles demonstrated antimicrobial and antimalarial properties (Y. Parthasaradhi et al., 2015). This research highlights the chemical structures and synthesis routes of novel compounds, showing the relevance of quinoline derivatives in developing new therapeutic agents.
Optical and Electronic Properties
Quinoline derivatives also play a significant role in material science, particularly in understanding the structural and optical properties of materials. Research on 4H-pyrano[3,2-c]quinoline derivatives has contributed to advancements in thin films, demonstrating their potential in electronic and photonic applications (H. Zeyada et al., 2016). These studies provide insights into the absorption parameters and energy band diagrams, which are crucial for designing efficient optoelectronic devices.
Anticancer Potential
Further research into quinoline derivatives has unveiled their potential as anticancer agents. A novel approach for synthesizing quinoline derivatives resulted in compounds exhibiting significant cytotoxicity against various cancer cell lines. This work not only expands the chemical synthesis repertoire but also opens new avenues for anticancer drug development (Rizuana Sultana & Ravinder Reddy Tippanna, 2020).
Interaction with DNA
The interaction of quinoline derivatives with deoxyribonucleic acid (DNA) has also been a subject of interest, suggesting mechanisms by which these compounds could influence cellular processes in pathogens or cancer cells. Spectrophotometric studies have explored how compounds like chloroquine, a quinoline derivative, bind to DNA, offering insights into the molecular nature of these interactions (S. Cohen & K. L. Yielding, 1965). Such studies have implications for understanding the biological effects of quinoline derivatives and their potential therapeutic uses.
properties
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-4-(3-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-15-6-5-11-24(14-15)21-18-12-16(22)9-10-19(18)23-13-20(21)27(25,26)17-7-3-2-4-8-17/h2-4,7-10,12-13,15H,5-6,11,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUYAMQBJBIOQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.